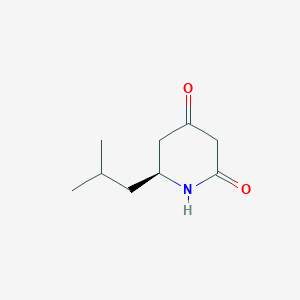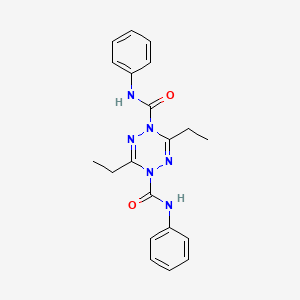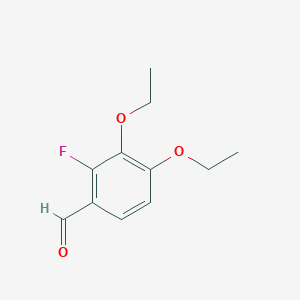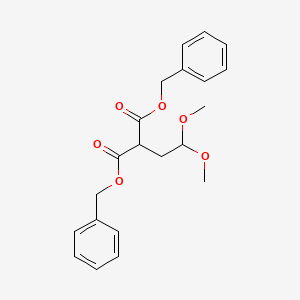
Dibenzyl (2,2-dimethoxyethyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl (2,2-dimethoxyethyl)propanedioate is a chemical compound with the molecular formula C21H24O6 It is known for its unique structure, which includes two benzyl groups attached to a propanedioate moiety with a 2,2-dimethoxyethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl (2,2-dimethoxyethyl)propanedioate typically involves the esterification of propanedioic acid derivatives with benzyl alcohol in the presence of a catalyst. One common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions are crucial to obtaining a high-quality product. Additionally, purification steps such as recrystallization or distillation are employed to remove any impurities.
化学反应分析
Types of Reactions
Dibenzyl (2,2-dimethoxyethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of benzyl carboxylic acids or benzyl ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
科学研究应用
Dibenzyl (2,2-dimethoxyethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dibenzyl (2,2-dimethoxyethyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis to release active metabolites that exert biological effects. Additionally, the benzyl groups may interact with hydrophobic pockets in proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
Dibenzyl malonate: Similar structure but lacks the 2,2-dimethoxyethyl substituent.
Dibenzyl succinate: Contains a succinate moiety instead of a propanedioate moiety.
Dibenzyl oxalate: Features an oxalate group instead of a propanedioate group.
Uniqueness
Dibenzyl (2,2-dimethoxyethyl)propanedioate is unique due to its 2,2-dimethoxyethyl substituent, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other dibenzyl esters and contributes to its specific applications and potential biological activity.
属性
CAS 编号 |
654673-32-2 |
|---|---|
分子式 |
C21H24O6 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
dibenzyl 2-(2,2-dimethoxyethyl)propanedioate |
InChI |
InChI=1S/C21H24O6/c1-24-19(25-2)13-18(20(22)26-14-16-9-5-3-6-10-16)21(23)27-15-17-11-7-4-8-12-17/h3-12,18-19H,13-15H2,1-2H3 |
InChI 键 |
FMUBJXVNTVZWSC-UHFFFAOYSA-N |
规范 SMILES |
COC(CC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)

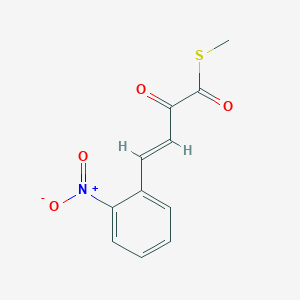
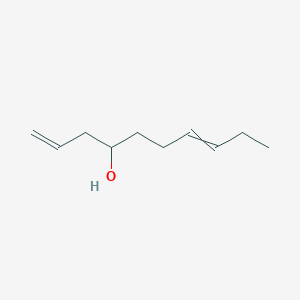
![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
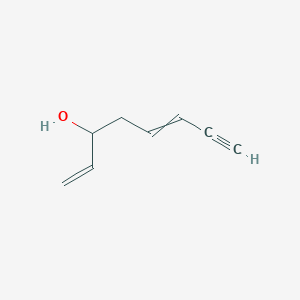
![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
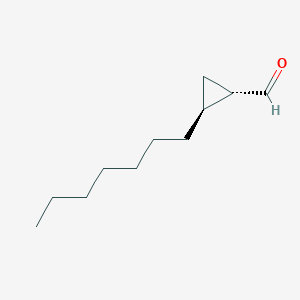
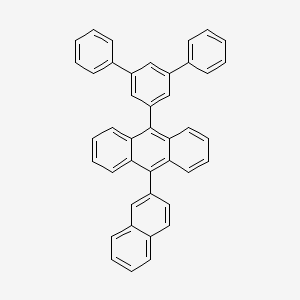
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
